4-(2-Ethoxyethoxy)phenylZinc bromide
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Overview
Description
4-(2-Ethoxyethoxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Ethoxyethoxy)phenylzinc bromide can be synthesized through the reaction of 4-(2-ethoxyethoxy)bromobenzene with zinc in the presence of a suitable catalyst in tetrahydrofuran. The reaction typically involves the use of an organozinc reagent, which is prepared by reacting zinc powder with a halogenated aromatic compound under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc bromide moiety acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with halides or pseudohalides to form carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the primary solvent, but other solvents like dimethylformamide can also be used.
Temperature: Reactions are typically carried out at room temperature to slightly elevated temperatures.
Major Products
The major products formed from reactions involving this compound are typically substituted aromatic compounds, where the ethoxyethoxy group remains intact, and new carbon-carbon bonds are formed.
Scientific Research Applications
4-(2-Ethoxyethoxy)phenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of functionalized materials and polymers.
Medicinal Chemistry: It is used in the development of new drug candidates through the formation of carbon-carbon bonds in complex molecules.
Biological Studies: It can be used to modify biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(2-ethoxyethoxy)phenylzinc bromide involves the transfer of the phenyl group to an electrophilic substrate. The zinc atom facilitates the formation of a new carbon-carbon bond by stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets are typically electrophilic centers in organic molecules, and the pathways involved include nucleophilic substitution and oxidative addition.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- 4-(Ethoxycarbonyl)phenylzinc bromide
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenylzinc bromide
Uniqueness
4-(2-Ethoxyethoxy)phenylzinc bromide is unique due to the presence of the ethoxyethoxy group, which imparts specific reactivity and solubility properties. This makes it particularly useful in reactions where the ethoxyethoxy group can participate in further functionalization or provide steric hindrance to control the reaction pathway.
Properties
Molecular Formula |
C10H13BrO2Zn |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
bromozinc(1+);2-ethoxyethoxybenzene |
InChI |
InChI=1S/C10H13O2.BrH.Zn/c1-2-11-8-9-12-10-6-4-3-5-7-10;;/h4-7H,2,8-9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
HVBINZIKAUPFRO-UHFFFAOYSA-M |
Canonical SMILES |
CCOCCOC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
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